2-Dimethylamino-6-hydroxypurine chemical properties
2-Dimethylamino-6-hydroxypurine chemical properties
An In-Depth Technical Guide to 2-Dimethylamino-6-hydroxypurine: Properties, Analysis, and Applications
Introduction
2-Dimethylamino-6-hydroxypurine, also known by its synonym N²,N²-Dimethylguanine, is a modified purine base of significant interest in biochemical and pharmaceutical research. Structurally analogous to the canonical DNA/RNA base guanine, its unique dimethylamino substitution at the 2-position imparts distinct chemical and biological properties.[1] This modification alters hydrogen bonding capabilities, steric profile, and electronic distribution within the purine ring system, leading to profound effects on nucleic acid structure, enzyme interactions, and cellular signaling pathways.[1]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core chemical properties, synthesis, analytical characterization, biological activities, and key experimental protocols associated with 2-Dimethylamino-6-hydroxypurine. The content is structured to provide not only foundational knowledge but also field-proven insights into its practical application, from laboratory synthesis to its potential as a therapeutic agent and biomarker.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of 2-Dimethylamino-6-hydroxypurine are fundamental for its application in any research context. These properties dictate its behavior in both chemical reactions and biological systems.
Core Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | 2-(dimethylamino)-1,7-dihydropurin-6-one | [] |
| Synonyms | N²,N²-Dimethylguanine, N(2)-dimethylguanine | [] |
| CAS Number | 1445-15-4 | [][3][4][5] |
| Molecular Formula | C₇H₉N₅O | [][5] |
| Molecular Weight | 179.18 g/mol | [1][][5] |
| Appearance | Pale Yellow Solid | [][3] |
| Melting Point | 350-355 °C (decomposes) | [3][4] |
Solubility and Stability:
The solubility profile of a compound is critical for designing experiments, formulating solutions, and planning drug delivery strategies.
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Organic Solvents: The compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6] For related purine analogs, solubility in DMSO and DMF is reported to be around 30 mg/mL.[6] It has lower solubility in ethanol.[6]
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Aqueous Solubility: Like many purines, its solubility in aqueous buffers is limited but can be enhanced. The presence of polar hydroxyl and amine groups allows for some water solubility, though the dimethylamino group increases hydrophobicity compared to guanine.[1] For experimental purposes, stock solutions are typically prepared in DMSO and then diluted into aqueous media.[7]
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Stability and Storage: 2-Dimethylamino-6-hydroxypurine should be stored at -20°C for long-term stability.[6][7][8] It is important to protect it from excessive heat and light. The hydroxyl group is susceptible to oxidation, and it is advisable to add antioxidants like ascorbic acid during sample preparation for sensitive analytical methods to prevent degradation.[1] Aqueous solutions are not recommended for storage for more than one day.[7][9]
Synthesis and Purification
The synthesis of 2-Dimethylamino-6-hydroxypurine can be approached through several routes, most commonly involving the modification of existing purine or pyrimidine scaffolds. The choice of method depends on the desired scale, purity, and available starting materials.
Synthetic Pathways
Two primary strategies are prevalent:
-
Direct Methylation of Guanine: This approach involves the direct methylation of 2-amino-6-hydroxypurine (guanine). The key challenge is achieving selective N²-dimethylation without significant side reactions at other nitrogen atoms in the purine ring.
-
Traube Purine Synthesis: A more classical and versatile method involves the construction of the purine ring from a pyrimidine precursor. This typically starts with the synthesis of a 4,5-diaminopyrimidine derivative, which is then cyclized to form the imidazole portion of the purine ring.[1]
Example Synthetic Workflow: Methylation of 2-Amino-6-chloropurine
A practical approach involves using a more reactive purine precursor, such as 2-amino-6-chloropurine, followed by methylation and subsequent hydrolysis of the chloro group. The chlorine at position 6 is a good leaving group, facilitating synthesis.[1]
Caption: Synthetic workflow for 2-Dimethylamino-6-hydroxypurine.
Detailed Experimental Protocol: Methylation Step
Causality: The choice of a strong methylating agent like dimethyl sulfate ensures efficient dimethylation. The reaction is performed in a suitable solvent like methanol or isopropanol under controlled temperature to prevent over-alkylation.[1]
-
Dissolution: Dissolve 2-amino-6-chloropurine in a suitable solvent (e.g., isopropanol) in a reaction vessel equipped with a stirrer and condenser.
-
Addition of Base: Add a non-nucleophilic base to scavenge the acid produced during the reaction.
-
Methylation: Slowly add the methylating agent (e.g., dimethyl sulfate) to the solution while maintaining the temperature between 30–60°C.[1]
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup and Hydrolysis: Upon completion, neutralize the reaction mixture. The intermediate 2-dimethylamino-6-chloropurine can be isolated or directly subjected to hydrolysis (e.g., by heating in an acidic aqueous solution) to replace the chlorine atom with a hydroxyl group.
-
Purification: The final product is purified by recrystallization from a suitable solvent or by column chromatography to achieve high purity.
Comparative Data on Methylating Agents:
| Methylating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Typical Purity (%) |
| Dimethyl sulfate | Isopropanol | 30–60 | 91 | >99 |
| Methyl iodide | Methanol | 40–70 | 85 | >98 |
| Dimethyl carbonate | Methanol | 90–100 | 78 | >97 |
This data is adapted from comparative analyses of similar methylation reactions.[1]
Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity and purity of synthesized or purchased 2-Dimethylamino-6-hydroxypurine. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Caption: Integrated workflow for analytical characterization.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation.
-
¹H NMR: Key signals include a singlet for the six protons of the dimethylamino group (-N(CH₃)₂), a signal for the C8-H proton on the purine ring, and exchangeable protons from the N-H and O-H groups.
-
¹³C NMR: Will show distinct resonances for the two carbons of the dimethylamino group and the five carbons of the purine core.[1]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is typically used.
-
UV-Vis Spectroscopy: Purine derivatives exhibit characteristic UV absorbance.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for assessing purity.
-
Methodology: A reverse-phase C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution is often employed to ensure good separation of the main peak from any impurities.
-
Purity Assessment: Purity is determined by integrating the area of all peaks detected at the appropriate wavelength (e.g., 260 nm) and calculating the relative area of the main product peak.
-
Biological Activity and Mechanism of Action
The biological effects of 2-Dimethylamino-6-hydroxypurine stem from its ability to act as a guanine analogue.[1] The N²,N²-dimethylation is not a trivial substitution; it fundamentally alters the molecule's interaction with the cellular machinery that processes nucleic acids.
Mechanism of Action
The primary mechanism involves its incorporation into DNA and RNA during replication and transcription.[1]
-
Incorporation into Nucleic Acids: Cellular polymerases can recognize and incorporate N²,N²-Dimethylguanine into growing nucleic acid chains in place of guanine.
-
Disruption of Hydrogen Bonding: Guanine typically forms three hydrogen bonds with cytosine. The replacement of the N²-amino protons with methyl groups eliminates two hydrogen bond donor sites. This weakens the G-C base pair interaction, potentially leading to DNA instability, replication errors, or altered RNA secondary structure.[1]
-
Enzymatic Recognition: The bulky dimethylamino group can alter the recognition of the major and minor grooves of DNA by proteins, including transcription factors and DNA repair enzymes. This can lead to changes in gene expression and cellular responses to DNA damage.[1]
Caption: Mechanism of action of N²,N²-Dimethylguanine.
Cellular and Therapeutic Effects
-
Biomarker for Disease: The compound and its ribonucleoside have been identified in the urine of both normal and leukemic subjects, with higher concentrations often found in leukemia patients. This suggests it may serve as a biomarker for monitoring disease state or cellular turnover.[11]
-
Antiviral Activity: Derivatives have demonstrated antiviral properties, notably against herpes simplex virus (HSV). The mechanism is believed to involve interference with viral replication processes, likely through incorporation into the viral genome.[1]
-
Modulation of DNA Repair: By mimicking a damaged guanine base, it can influence the expression and activity of genes related to DNA repair, potentially enhancing cellular resilience against certain types of DNA damage.[1]
-
Immunomodulatory Effects: Some studies suggest that the compound can modulate immune responses, opening avenues for research into its use in autoimmune diseases or as a vaccine adjuvant.[1]
Key Experimental Protocols
The following protocols provide validated, step-by-step methodologies for common experiments involving 2-Dimethylamino-6-hydroxypurine.
Protocol: Quantification in Urine by LC-MS/MS
Trustworthiness: This protocol employs Solid-Phase Extraction (SPE) for sample cleanup to remove matrix interference and tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.[1]
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge samples at 10,000 x g for 10 minutes to pellet particulates.
-
To 1 mL of supernatant, add an internal standard (e.g., an isotopically labeled version of the analyte).
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
MRM Transitions: Monitor the transition from the precursor ion (m/z 180.1) to a specific product ion for quantification. A second transition can be used for confirmation.
-
Protocol: In Vitro Metabolic Stability Assay
Expertise: This assay uses liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s), to predict the metabolic clearance of the compound in vivo.
-
Reagent Preparation:
-
Prepare a stock solution of 2-Dimethylamino-6-hydroxypurine in DMSO (e.g., 10 mM).
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a solution of liver microsomes (e.g., human or rat) in the reaction buffer.
-
Prepare a solution of the NADPH cofactor in the reaction buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the reaction buffer, microsome solution, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time. The slope of the line can be used to calculate the in vitro half-life.
-
Safety and Handling
While comprehensive toxicological data is limited, standard laboratory precautions should be observed when handling 2-Dimethylamino-6-hydroxypurine and related chemicals.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6][12] Handle in a well-ventilated area or under a chemical fume hood.[13] Wash hands thoroughly after handling.[6][12]
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires. Thermal decomposition may produce toxic oxides of carbon and nitrogen.[12][13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[12]
Conclusion
2-Dimethylamino-6-hydroxypurine is a molecule with a rich profile of chemical and biological properties. Its identity as a modified guanine analogue places it at the crossroads of nucleic acid chemistry, cellular metabolism, and pharmacology. For researchers, it offers a valuable tool for probing DNA repair mechanisms, studying purine metabolism, and exploring novel antiviral and immunomodulatory strategies. For drug development professionals, it serves as both a potential biomarker and a scaffold for designing next-generation therapeutics. A thorough understanding of its synthesis, analytical characterization, and handling, as detailed in this guide, is paramount to harnessing its full scientific potential.
References
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LookChem. (n.d.). CAS NO. 1445-15-4 | 2-DIMETHYLAMINO-6-HYDROXYPURINE | C7H9N5O. Retrieved from [Link]
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NP-MRD. (2022, September 5). Showing NP-Card for 2-[2-(dimethylamino)-6-hydroxypurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol (NP0210536). Retrieved from [Link]
- Safety Data Sheet. (n.d.). Safety Data Sheet. Retrieved from a publicly available SDS for a related chemical, providing general handling guidelines.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a publicly available SDS for a related chemical, providing general handling guidelines.
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Fink, K., Adams, W. S., Davis, F. W., & Nakatani, M. (1963). The Identification of 2-Dimethylamino-6-hydroxypurine and Its Ribonucleoside in Urine of Normal and Leukemic Subjects. Cancer Research, 23(11), 1824–1829. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N2,N2-Dimethylguanosine. PubChem Compound Database. Retrieved from [Link]
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